molecular formula C19H23N3O2S B2529796 2-Benzamido-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 887897-89-4

2-Benzamido-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2529796
CAS No.: 887897-89-4
M. Wt: 357.47
InChI Key: WXLIPVPIHGFJTA-UHFFFAOYSA-N
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Description

2-Benzamido-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H23N3O2S and its molecular weight is 357.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Pyrido and Pyrimidine Derivatives

Research has been conducted on the synthesis of novel pyrido and pyrimidine derivatives, which are closely related to the given compound in structural complexity and potential applications. For instance, studies on the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and related fused systems have shown that these compounds can serve as synthons for other pyridothienopyrimidines and pyridothienopyrimidobenzimidazoles, as well as for related fused polyheterocyclic systems (Bakhite, Yamada, & Al‐Sehemi, 2005). This research is indicative of the compound's relevance in synthesizing complex heterocyclic structures that are valuable in various fields of chemistry and pharmacology.

Antimicrobial Activity of Pyrimidine Derivatives

The synthesis and study of antimicrobial activity of thieno and pyrimidine carboxamides have revealed that novel derivatives exhibit significant antimicrobial properties. This research underscores the potential of compounds like "2-Benzamido-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide" in contributing to the development of new antimicrobial agents (Kolisnyk et al., 2015).

Applications in Organic Synthesis and Chemical Analysis

Compounds structurally related to the specified molecule have been explored for their utility in organic synthesis and chemical analysis. The targeted synthesis and analysis of biologically active azomethine derivatives of similar compounds have been optimized, which highlights the compound's importance in facilitating the synthesis of pharmacologically active molecules. This approach aids in the prediction, optimization of synthesis conditions, and development of analytical methods, thus contributing to medicinal chemistry and pharmaceutical science (Chiriapkin, Kodonidi, & Larsky, 2021).

Properties

IUPAC Name

2-benzamido-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c1-18(2)10-12-13(15(20)23)17(25-14(12)19(3,4)22-18)21-16(24)11-8-6-5-7-9-11/h5-9,22H,10H2,1-4H3,(H2,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXLIPVPIHGFJTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)N)NC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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